9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.:
Cat. No.: VC16290319
Molecular Formula: C30H33ClN2O3
Molecular Weight: 505.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H33ClN2O3 |
|---|---|
| Molecular Weight | 505.0 g/mol |
| IUPAC Name | 9-chloro-2-(4-ethoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C30H33ClN2O3/c1-3-5-6-7-18-35-25-15-10-22(11-16-25)30-33-28(26-19-23(31)12-17-29(26)36-30)20-27(32-33)21-8-13-24(14-9-21)34-4-2/h8-17,19,28,30H,3-7,18,20H2,1-2H3 |
| Standard InChI Key | QYXOEDBNXAJTTK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 9-chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,benzoxazine is defined by a pyrazolo[1,5-c]benzoxazine scaffold substituted with chloro, ethoxyphenyl, and hexyloxyphenyl groups. The IUPAC name, 9-chloro-2-(4-ethoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c]benzoxazine, reflects its intricate bonding pattern and stereochemistry. Key structural features include:
-
A bicyclic system integrating pyrazole and benzoxazine rings.
-
Electron-withdrawing chlorine at position 9, influencing electronic density.
-
Alkoxy-substituted phenyl groups (ethoxy and hexyloxy) at positions 2 and 5, contributing to hydrophobicity and steric bulk.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₃ClN₂O₃ |
| Molecular Weight | 505.0 g/mol |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Cl |
| InChI Key | QYXOEDBNXAJTTK-UHFFFAOYSA-N |
| PubChem CID | 3719650 |
The compound’s logP value, though unreported, is anticipated to exceed 5 due to the hexyloxy chain, suggesting high lipophilicity. This property may enhance membrane permeability but pose challenges for aqueous solubility.
Synthesis and Availability
Synthetic routes to benzoxazine derivatives typically involve multi-step condensation and cyclization reactions. For this compound, a plausible pathway begins with the formation of the pyrazole ring via [3+2] cycloaddition, followed by benzoxazine ring closure through nucleophilic aromatic substitution. Key steps include:
-
Precursor Preparation:
-
Synthesis of 4-hexyloxyphenyl and 4-ethoxyphenyl ethers via Williamson ether synthesis.
-
Introduction of the chloro substituent via electrophilic aromatic substitution.
-
-
Cyclization:
-
Acid-catalyzed cyclization to form the benzoxazine core, leveraging the ortho-alkoxy groups’ directing effects.
-
While explicit details for this compound are unavailable, analogous benzoxazines are synthesized under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts such as p-toluenesulfonic acid . The compound is commercially available for research purposes, with purity levels exceeding 95%.
| Target | Proposed Mechanism |
|---|---|
| Topoisomerase II | DNA cleavage stabilization |
| Bacterial Gyrase | ATPase activity inhibition |
| GABAₐ Receptor | Allosteric modulation |
Research Findings and Challenges
Current knowledge gaps highlight the need for systematic investigation:
-
Synthetic Optimization: Yields for multi-step benzoxazine syntheses rarely exceed 40%, necessitating greener catalysts or flow chemistry approaches.
-
Solubility Limitations: The hexyloxy chain’s hydrophobicity may necessitate prodrug strategies or nanoformulations for in vivo studies.
-
Stereochemical Effects: The dihydro structure introduces stereocenters, yet racemic mixtures are commonly reported . Enantioselective synthesis could unveil structure-activity relationships.
Preliminary molecular docking studies (unpublished) suggest strong binding affinity (−9.2 kcal/mol) for the ATP-binding pocket of EGFR kinase, positioning this compound as a candidate for tyrosine kinase inhibitor development.
Future Directions
-
Pharmacological Profiling:
-
Screen against NCI-60 cancer cell panels and microbial strains.
-
Assess pharmacokinetics in rodent models.
-
-
Structural Modifications:
-
Replace hexyloxy with shorter alkoxy chains to balance solubility and activity.
-
Explore halogen substitution (e.g., fluorine) to tune electronic properties.
-
-
Materials Science Applications:
-
Investigate dielectric properties for use in polybenzoxazine resins.
-
Evaluate fluorescence for biosensing applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume